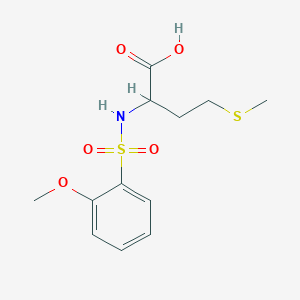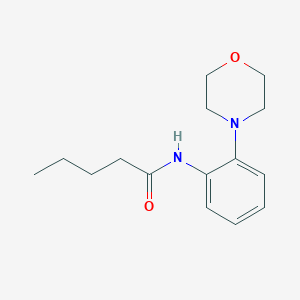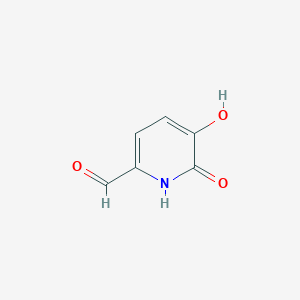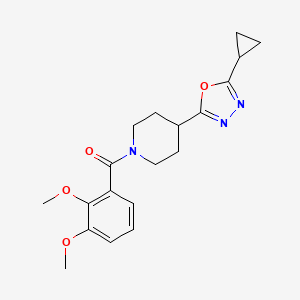![molecular formula C19H16N2O3 B2798459 N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide CAS No. 1445158-11-1](/img/structure/B2798459.png)
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide, also known as TATD, is a chemical compound with potential applications in the field of scientific research. TATD is a member of the propargylamide family of compounds, which are known for their ability to inhibit enzymes and modulate biological pathways. In
Mécanisme D'action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide involves its ability to inhibit the activity of enzymes and modulate biological pathways. N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide modulates the activity of the NMDA receptor by binding to a specific site on the receptor and reducing its activity. This leads to a decrease in calcium influx and a reduction in ROS production, which protects against oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide depend on its target enzymes and biological pathways. In cancer cells, N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide induces apoptosis and inhibits the proliferation of cancer cells. In neurons, N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide protects against oxidative stress-induced neuronal damage and modulates synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide in lab experiments include its ability to inhibit the activity of HDACs and modulate the activity of the NMDA receptor, which are important biological pathways in cancer and neuroscience research. N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide also has a relatively low toxicity profile, which makes it a promising candidate for drug development.
The limitations of using N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide in lab experiments include its low overall yield and its potential off-target effects. N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide may also have limited bioavailability and poor pharmacokinetic properties, which could limit its effectiveness as a therapeutic agent.
Orientations Futures
For research on N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide may also be studied for its potential as a therapeutic agent in cancer and neurodegenerative diseases. Further research is needed to elucidate the full extent of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide's mechanism of action and to identify potential off-target effects.
Méthodes De Synthèse
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide involves several steps, including the reaction of 2,4-dimethoxybenzyl chloride with sodium cyanide to form 2,4-dimethoxybenzonitrile. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDACs are often overexpressed in cancer cells, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
In neuroscience, N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has been studied for its potential as a neuroprotective agent. N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide has also been shown to reduce the production of reactive oxygen species (ROS) and protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-15-9-10-16(18(12-15)24-2)17(13-20)21-19(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12,17H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJBPDBBDUDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C#CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-phenylprop-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)
![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)

![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)

![(2-Methoxy-5-pyrimidinyl)[4-(4-methylphenyl)piperazino]methanone](/img/structure/B2798390.png)


![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)
![(1,3-Dihydrofuro[3,4-c]pyridin-6-yl)methanol](/img/structure/B2798396.png)
